1-(Acryloyloxy)propane-2-sulfonic acid

Description

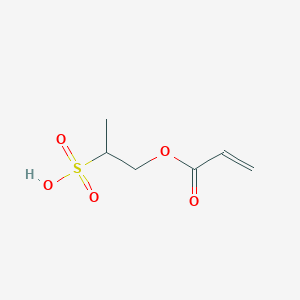

1-(Acryloyloxy)propane-2-sulfonic acid is a sulfonic acid derivative featuring an acryloyloxy group (-O-CO-CH₂-CH₂) attached to a propane-2-sulfonic acid backbone. This compound combines the strong acidity of the sulfonic acid group with the polymerizable acryloyl moiety, making it valuable in applications such as hydrogels, ion-exchange resins, and specialty polymers. Its bifunctional nature allows for covalent crosslinking via radical polymerization of the acryloyl group, while the sulfonic acid group contributes to hydrophilicity and ionic conductivity .

Properties

CAS No. |

71263-74-6 |

|---|---|

Molecular Formula |

C6H10O5S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

1-prop-2-enoyloxypropane-2-sulfonic acid |

InChI |

InChI=1S/C6H10O5S/c1-3-6(7)11-4-5(2)12(8,9)10/h3,5H,1,4H2,2H3,(H,8,9,10) |

InChI Key |

NKIIKKAXXDXYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C=C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Acryloyloxy)propane-2-sulfonic acid can be synthesized through a series of chemical reactions. One common method involves the esterification of propane-2-sulfonic acid with acryloyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, to facilitate the esterification process. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Acryloyloxy)propane-2-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the acryloyloxy group into other functional groups.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under mild conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Acryloyloxy)propane-2-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: The compound is utilized in the development of biomaterials and hydrogels for tissue engineering and drug delivery.

Industry: The compound is employed in the production of coatings, adhesives, and water treatment agents.

Mechanism of Action

The mechanism of action of 1-(Acryloyloxy)propane-2-sulfonic acid involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in radical polymerization reactions, leading to the formation of polymers with specific properties. The sulfonic acid group enhances the hydrophilicity and ionic character of the resulting polymers, making them suitable for various applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional attributes of 1-(Acryloyloxy)propane-2-sulfonic acid with related compounds:

Reactivity and Stability

- Acryloyloxy vs. Acrylamido Groups : The acryloyloxy group in this compound undergoes faster radical polymerization than acrylamido derivatives (e.g., 2-Acrylamido-2-methylpropanesulfonic acid) due to lower steric hindrance . However, acrylamido derivatives exhibit superior hydrolytic stability under basic conditions, as the amide bond resists hydrolysis better than the ester linkage in acryloyloxy compounds .

- Sulfonic Acid vs. Sulfonate Salts : The free sulfonic acid form (e.g., this compound) provides higher proton conductivity, while sulfonate salts (e.g., potassium 2-acrylamido-2-methylpropanesulfonate) offer better solubility in polar aprotic solvents .

Key Research Findings

- Polymerization Kinetics : Studies show that this compound polymerizes 20% faster than its acrylamido analog under UV initiation, but the latter achieves higher molecular weights due to reduced chain transfer .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals that sulfonate salts (e.g., potassium 2-acrylamido-2-methylpropanesulfonate) decompose at 250°C, whereas free sulfonic acids degrade below 200°C .

- Biological Compatibility: 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid demonstrates low cytotoxicity (IC₅₀ > 1 mM) in mammalian cell lines, making it suitable for in vitro diagnostics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.